molecular formula C11H22O2 B077432 2,6-Dimethylheptan-4-yl acetate CAS No. 10250-45-0

2,6-Dimethylheptan-4-yl acetate

Cat. No.: B077432
CAS No.: 10250-45-0
M. Wt: 186.29 g/mol
InChI Key: XLJDNKNPKUBQMX-UHFFFAOYSA-N
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Description

2,6-Dimethylheptan-4-yl acetate is a chiral ester of significant interest in advanced organic synthesis and fragrance research. Its structure, featuring a branched heptane backbone with a central stereogenic carbon at the 4-position, makes it a valuable building block and a subject of study in stereochemistry. The acetate functional group provides a handle for further chemical transformations, while the bulky, branched alkyl chain imparts unique steric properties that can influence reaction pathways and product distributions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylheptan-4-yl acetate
Source PubChem
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InChI

InChI=1S/C11H22O2/c1-8(2)6-11(7-9(3)4)13-10(5)12/h8-9,11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XLJDNKNPKUBQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID6051516
Record name 2,6-Dimethylheptan-4-yl acetate
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Molecular Weight

186.29 g/mol
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CAS No.

10250-45-0
Record name 4-Heptanol, 2,6-dimethyl-, 4-acetate
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Record name 4-Heptanol, 2,6-dimethyl-, 4-acetate
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Record name 4-Heptanol, 2,6-dimethyl-, 4-acetate
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Record name 2,6-Dimethylheptan-4-yl acetate
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Record name 3-methyl-1-isobutylbutyl acetate
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Record name 2,6-Dimethyl-4-heptanol acetate
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Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethylheptan 4 Yl Acetate

Hydrolytic Stability and Reaction Kinetics in Model Systems

The hydrolysis of 2,6-dimethylheptan-4-yl acetate (B1210297), the cleavage of the ester bond by water to yield 2,6-dimethylheptan-4-ol (B1670625) and acetic acid, is a fundamental reaction that is subject to both acid and base catalysis. The stability of this ester is largely dictated by the significant steric hindrance around the carbonyl carbon and the secondary nature of the alcohol moiety.

Under neutral conditions, the hydrolysis of esters is generally slow. However, the rate can be significantly increased in the presence of acids or bases. In acid-catalyzed hydrolysis, the protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org For sterically hindered esters like 2,6-dimethylheptan-4-yl acetate, the approach of the water molecule is impeded, leading to a slower reaction rate compared to less hindered esters. ucoz.com The mechanism for the acid-catalyzed hydrolysis of secondary acetates in dilute acid typically follows the AAC2 pathway (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com However, under more concentrated acidic conditions, a shift towards an AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) may occur, especially given that a secondary carbocation can be formed from the 2,6-dimethylheptan-4-yl group. ucoz.com

Base-catalyzed hydrolysis, or saponification, is generally faster and irreversible because the carboxylate salt formed is not susceptible to nucleophilic attack. ucoz.com However, the rate of alkaline hydrolysis is also highly sensitive to steric effects. mdpi.comdtic.mil The bulky isobutyl groups adjacent to the secondary acetate create significant steric shielding, making the attack of the hydroxide (B78521) ion on the carbonyl carbon more difficult. mdpi.com This steric hindrance increases the activation energy of the reaction, resulting in a lower rate constant compared to linear or less branched esters. dtic.mil Studies on the alkaline hydrolysis of various branched acetates have shown a marked decrease in reaction rate with increasing steric bulk. dtic.mil

EsterRelative Rate of Alkaline Hydrolysis
Ethyl acetate1.00
Isopropyl acetate0.23
tert-Butyl acetate0.007
This compound (estimated) < 0.1

This table provides an illustrative comparison of relative hydrolysis rates based on general principles of steric hindrance. The value for this compound is an estimate to demonstrate the expected trend.

The hydrolytic stability of this compound is therefore a critical consideration in its application, particularly in environments where acidic or basic conditions may be encountered.

Reductive Transformations and Product Characterization

The ester functionality of this compound can be reduced using strong reducing agents, leading to the formation of alcohols. The choice of reducing agent determines the final products.

A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) will reduce the ester to two separate alcohol molecules. The acyl portion is reduced to a primary alcohol, ethanol, while the alkyl portion, the 2,6-dimethylheptan-4-yl group, is liberated as the corresponding secondary alcohol, 2,6-dimethylheptan-4-ol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the alkoxide and subsequent reduction of the intermediate aldehyde. nih.gov

Reaction with LiAlH₄: this compound + LiAlH₄ → 2,6-Dimethylheptan-4-ol + Ethanol

The characterization of the products would involve standard spectroscopic techniques. For 2,6-dimethylheptan-4-ol, ¹H NMR spectroscopy would show characteristic signals for the methine proton attached to the hydroxyl group, as well as the methyl and methylene (B1212753) protons of the branched alkyl chain. The appearance of a broad singlet for the hydroxyl proton, which disappears upon D₂O exchange, would confirm its presence. Infrared (IR) spectroscopy would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.

Interestingly, it is possible to achieve a partial reduction of the ester to the corresponding aldehyde, acetaldehyde, by using a less reactive and more sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. chemistrysteps.com The bulky nature of DIBAL-H helps to stabilize the tetrahedral intermediate, which upon aqueous workup, yields the aldehyde. chemistrysteps.com

Reaction with DIBAL-H: this compound + DIBAL-H (at -78 °C) → Acetaldehyde + 2,6-Dimethylheptan-4-ol

The table below summarizes the expected products from the reductive transformation of this compound with different reducing agents.

Reducing AgentAcyl-derived ProductAlkyl-derived Product
Lithium aluminum hydride (LiAlH₄)Ethanol2,6-Dimethylheptan-4-ol
Diisobutylaluminum hydride (DIBAL-H)Acetaldehyde2,6-Dimethylheptan-4-ol

Transesterification Reactions for the Preparation of Ester Analogs

Transesterification is a versatile reaction for converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This process can be used to prepare a variety of ester analogs of this compound. Both acid and base catalysts can be employed, as well as enzymatic catalysts like lipases.

Acid-catalyzed transesterification follows a similar mechanism to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the alcohol produced (in this case, ethanol).

Enzymatic transesterification using lipases has gained significant attention as a green and highly selective method for synthesizing esters. mdpi.comcsic.es Lipases can catalyze the reaction between this compound and a different alcohol, or more commonly, between 2,6-dimethylheptan-4-ol and a different ester (often an activated ester like a vinyl or ethyl ester) to produce the desired analog. mdpi.com For instance, the lipase-catalyzed reaction of 2,6-dimethylheptan-4-ol with various fatty acid esters could be used to synthesize a range of lipophilic analogs.

An example of a potential transesterification reaction to produce an analog is the reaction of this compound with butanol to form 2,6-dimethylheptan-4-yl butanoate.

Example Transesterification Reaction: this compound + Butanol ⇌ 2,6-Dimethylheptan-4-yl butanoate + Ethanol

The table below provides examples of potential ester analogs that could be synthesized from this compound via transesterification.

Reactant AlcoholCatalystPotential Ester Analog
PropanolH₂SO₄2,6-Dimethylheptan-4-yl propanoate
ButanolLipase2,6-Dimethylheptan-4-yl butanoate
Hexanolp-Toluenesulfonic acid2,6-Dimethylheptan-4-yl hexanoate

Elucidation of Reaction Mechanisms in Synthetic Organic Pathways

The primary synthetic pathway to this compound is the Fischer-Speier esterification of 2,6-dimethylheptan-4-ol with acetic acid, typically catalyzed by a strong acid like sulfuric acid. mdpi.comresearchgate.net The mechanism of this reaction is the reverse of acid-catalyzed hydrolysis. mdpi.com

The key steps in the Fischer esterification mechanism are:

Protonation of the carboxylic acid: The carbonyl oxygen of acetic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The hydroxyl group of 2,6-dimethylheptan-4-ol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. The steric hindrance of the secondary alcohol can slow this step.

Proton transfer: A proton is transferred from the newly attached hydroxyl group to one of the original hydroxyl groups of the acetic acid moiety, converting it into a good leaving group (water).

Elimination of water: The tetrahedral intermediate collapses, and a molecule of water is eliminated, forming a protonated ester.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.

The steric hindrance of 2,6-dimethylheptan-4-ol plays a crucial role in the kinetics of this reaction. The bulky alkyl groups can impede the approach of the alcohol to the carboxylic acid, potentially requiring more forcing conditions (higher temperatures, longer reaction times) to achieve a good yield compared to the esterification of less hindered primary alcohols. researchgate.net

Understanding this mechanism is vital for optimizing the synthesis of this compound and for predicting its behavior in other synthetic transformations where the ester functionality might react or influence the reactivity of other parts of a molecule.

Catalytic Applications and Ligand Design Incorporating 2,6 Dimethylheptan 4 Yl Moieties

Steric Influence of 2,6-Dimethylheptan-4-yl Groups in Transition Metal Catalysis

The sheer size of the 2,6-dimethylheptan-4-yl (dmhep) group plays a critical role when incorporated into ligands for transition metal catalysts. Its branched structure creates a sterically hindered environment around the metal center, profoundly influencing coordination, catalyst stability, and the ultimate outcome of the catalytic transformation.

In the field of olefin polymerization, late transition metal catalysts, particularly those based on iron and bearing 2,6-bis(imino)pyridine ligands, are of significant interest. The substituents on the N-aryl rings of these ligands are known to dramatically affect catalytic performance.

Research into the homopolymerization of propylene (B89431) using iron complexes with varied N-aryl substituents has shed light on the specific impact of the 2,6-dimethylheptan-4-yl group. rsc.org A series of bis(imino)pyridine ligands with different aryl substituents on the imine nitrogen atoms were synthesized and complexed with iron(II) chloride. rsc.org However, the complexation of the ligand bearing four 2,6-dimethylheptan-4-yl (dmhep) groups proved unsuccessful, even at elevated temperatures, suggesting that the groups are sterically too bulky to allow for the formation of the desired complex. rsc.org

To circumvent this, a ligand with two dmhep groups and two methyl groups was synthesized. While this complex could be formed, it showed no catalytic activity for propylene polymerization when activated with modified methylaluminoxane (B55162) (MMAO). rsc.org This lack of activity is attributed to the extreme steric hindrance imposed by the dmhep substituents, which likely prevents the coordination and subsequent insertion of propylene monomers into the growing polymer chain. rsc.org In contrast, catalysts with less bulky groups like isopropyl or pentan-3-yl substituents were active, demonstrating a clear correlation between steric size and catalytic viability. rsc.org For instance, the catalyst featuring four pentan-3-yl groups produced polypropylene (B1209903) with an isotacticity of 60%. rsc.org

Table 1: Effect of N-Aryl Substituents on Iron-Catalyzed Propylene Polymerization rsc.org
Catalyst Substituent (R)Activity (kg PP/mol(Fe)·h)Molecular Weight (Mw, kg/mol)Isotacticity (mmmm, %)Comment
2,6-Me₂15002840Active catalyst
2,6-i-Pr₂6014050Reduced activity, higher Mw
2,6-(Pentan-3-yl)₂1031060Low activity, highest isotacticity and Mw
2,6-(2,6-Dimethylheptan-4-yl)₂0--No activity observed due to excessive steric bulk

The steric properties of ligands directly influence the coordination geometry of the metal center, which in turn dictates catalytic activity. For 2,6-bis(imino)pyridine iron complexes, the geometry is typically a distorted square pyramidal shape. rsc.org The bulky substituents on the aryl rings flanking the nitrogen donors create a protective pocket around the iron atom.

While this steric shielding can enhance catalyst stability and influence polymer properties, excessive bulk can be detrimental. The case of the 2,6-dimethylheptan-4-yl substituted ligand demonstrates a clear limit to this strategy. The steric pressure exerted by these groups is so severe that it either completely prevents the formation of the iron complex or, if the complex is formed, it blocks the active site from substrate approach. rsc.org This highlights a crucial principle in catalyst design: the steric environment must be precisely balanced to allow for substrate access and product egress while still providing the necessary stability and selectivity. The failure of the dmhep-substituted catalyst to polymerize propylene serves as a stark example of over-tuning this steric effect, leading to catalyst deactivation. rsc.org

Trialkoxysilane Protecting Groups Utilizing 2,6-Dimethylheptan-4-ol (B1670625)

A highly effective application of the 2,6-dimethylheptan-4-yl moiety is found not in a ligand itself, but as a component of a sterically massive protecting group. The alcohol precursor, 2,6-dimethylheptan-4-ol (diisobutylcarbinol), is used to construct the chlorotris((2,6-dimethylheptan-4-yl)oxy)silane (TDBSCl) reagent. This reagent installs an extremely bulky trialkoxysilane protecting group that can direct the regioselectivity of subsequent reactions through steric occlusion.

The direct C-H borylation of arenes, typically catalyzed by iridium, is a powerful tool for creating valuable building blocks. However, controlling the site of borylation is a significant challenge, as reactions often favor the least sterically hindered position or are directed by electronic effects. Achieving selective functionalization at a specific position, such as the para position of a substituted arene, requires a robust directing strategy.

The use of the tris((2,6-dimethylheptan-4-yl)oxy)silyl group has emerged as a highly successful method for achieving para-selective C-H borylation. rsc.org In this strategy, a functional group on the arene (such as an oxime, phenol, or benzyl (B1604629) alcohol) is protected with the bulky TDBS group. The immense size of this group effectively shields the ortho and meta C-H bonds from the iridium catalyst, leaving the remote para position as the only accessible site for borylation. rsc.org

The success of the TDBS protecting group is a direct result of tuning steric effects to maximize site-selectivity. The effectiveness of this approach is evident when compared to other, smaller trialkoxysilane protecting groups.

For example, when 2-chlorobenzaldoxime is protected with a triethoxysilyl group, iridium-catalyzed borylation yields a mixture of meta and para products with poor selectivity. rsc.org Switching to the bulkier triisopropylsilyl ([Si₂]) group improves the para-selectivity. However, employing the tris((2,6-dimethylheptan-4-yl)oxy)silyl ([Si₁]) group leads to outstanding para-selectivity, often exceeding a 20:1 ratio of para to other isomers. rsc.org This demonstrates that the unique, branched, and sterically demanding nature of the three 2,6-dimethylheptan-4-yl arms of the protecting group is essential for achieving high fidelity in remote C-H activation. rsc.org

Table 2: Effect of Silyl (B83357) Protecting Group on Regioselectivity of C-H Borylation of 2-Chlorobenzaldoxime rsc.org
Protecting GroupAbbreviationPara:Other Isomer RatioYield of Para Product (%)
TriethoxysilylTES1.5 : 185 (total mixture)
TriisopropylsilylTIPS5.0 : 181
Tris((2,6-dimethylheptan-4-yl)oxy)silylTDBS> 20 : 186

Other Catalytic Roles in Organic Transformations

Beyond the specific applications in iron-catalyzed polymerization and as a component of silyl protecting groups for C-H borylation, the catalytic roles of the 2,6-dimethylheptan-4-yl moiety are not widely documented in the scientific literature. Its precursor, 2,6-dimethylheptan-4-ol, and related derivatives primarily serve as synthetic intermediates or building blocks rather than as direct components of catalytic systems. The dominant and most impactful use of the 2,6-dimethylheptan-4-yl group in catalysis remains its application as a powerful steric controller, either by being directly attached to a ligand scaffold or, more effectively, by forming part of a removable directing group.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dimethylheptan 4 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete structural assignment of 2,6-dimethylheptan-4-yl acetate (B1210297) can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2,6-dimethylheptan-4-yl acetate provides a wealth of information regarding the number of distinct proton environments, their neighboring protons, and their chemical nature. Due to the molecule's symmetry, certain protons are chemically equivalent, leading to a simplified spectrum.

The most downfield signal, a multiplet, is anticipated for the proton at the C4 position (H-4). This is due to the deshielding effect of the adjacent oxygen atom of the acetate group. The protons of the methyl group in the acetate moiety (CH₃-COO) are expected to appear as a sharp singlet, as they have no adjacent protons to couple with.

The four methyl groups attached to the heptyl chain (C1, C7, and the two methyls at C2 and C6) are expected to produce doublet signals due to coupling with their neighboring methine protons (H-2 and H-6). The methine protons themselves (H-2 and H-6) will likely appear as complex multiplets due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons at C3 and C5 will also present as multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-4~4.8 - 5.0Multiplet
CH₃ (acetate)~2.0Singlet
H-2, H-6~1.7 - 1.9Multiplet
H-3, H-5~1.4 - 1.6Multiplet
CH₃ (C1, C7)~0.9Doublet
CH₃ (on C2, C6)~0.9Doublet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of this compound, the number of unique carbon signals will be less than the total number of carbon atoms (11).

The carbonyl carbon of the acetate group is expected to be the most downfield signal, typically appearing in the range of 170-175 ppm. The carbon atom bonded to the oxygen (C4) will also be significantly deshielded. The remaining carbon signals of the heptyl chain will appear in the aliphatic region of the spectrum. The symmetry of the molecule means that C1 and C7, C2 and C6, and C3 and C5 will be chemically equivalent, each pair giving rise to a single signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (acetate)~170.5
C4~75 - 80
C2, C6~40 - 45
C3, C5~30 - 35
CH₃ (acetate)~21.0
C1, C7~22.5
CH₃ (on C2, C6)~22.5

Note: These are predicted values and may vary based on the solvent and experimental conditions. The presence of fewer than 11 signals in the ¹³C NMR spectrum would provide strong evidence for the symmetrical nature of the molecule spectroscopyonline.comdocbrown.info.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. youtube.comwikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu Cross-peaks in the COSY spectrum would confirm the coupling between H-4 and the protons on C3 and C5, and between the methine protons (H-2, H-6) and their adjacent methyl and methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It would allow for the direct assignment of each carbon signal to its attached proton(s). For example, the signal for C4 in the ¹³C NMR spectrum would show a correlation to the H-4 signal in the ¹H NMR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint.

The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) of 186, corresponding to its molecular weight. However, the molecular ion may be weak or absent in the EI spectra of some esters.

A characteristic fragmentation pattern for esters involves the McLafferty rearrangement and alpha-cleavages. A prominent peak is expected from the loss of the acetyl group as acetic acid (CH₃COOH, 60 Da), resulting in a fragment ion at m/z 126. This corresponds to the 2,6-dimethylhept-3-ene (B213026) cation. Further fragmentation of this ion could lead to the loss of a methyl group (15 Da), giving a peak at m/z 111. vaia.com Another significant fragmentation pathway for esters is the cleavage of the C-O bond, leading to an acylium ion. In this case, a peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, would be a strong indicator of an acetate ester.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed Fragment
186[M]⁺ (Molecular Ion)
126[M - CH₃COOH]⁺
111[M - CH₃COOH - CH₃]⁺
43[CH₃CO]⁺

The analysis of the fragmentation of the related alcohol, 2,6-dimethylheptan-4-ol (B1670625), shows characteristic peaks at m/z 126 (loss of water), 111, and 87, which can help in interpreting the spectrum of the acetate. vaia.com

Electrospray Ionization (ESI) Mass Spectrometry of Analogs and Derivatives

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), with minimal fragmentation. wikipedia.orglibretexts.orgnih.gov This is particularly useful for confirming the molecular weight of the compound.

For this compound, ESI-MS would be expected to show a prominent ion at m/z 187 ([C₁₁H₂₂O₂ + H]⁺) in positive ion mode. If sodium salts are present in the sample or solvent, an ion at m/z 209 ([C₁₁H₂₂O₂ + Na]⁺) might also be observed. The use of additives like ammonium acetate can facilitate the formation of ammonium adducts. acs.orgnih.gov

The study of analogs, such as other acetate esters, using ESI-MS/MS (tandem mass spectrometry) can provide further structural information. By selecting the parent ion and subjecting it to collision-induced dissociation, characteristic fragmentation patterns can be observed, which can help to confirm the structure of the ester and the alkyl chain. nih.gov

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition with a high degree of confidence. For this compound, with the molecular formula C₁₁H₂₂O₂, the theoretical monoisotopic mass can be calculated with high precision.

The elemental composition of this compound is as follows:

ElementNumber of AtomsMass Percent
Carbon (C)1170.92%
Hydrogen (H)2211.90%
Oxygen (O)217.18%

This data is calculated based on the atomic weights of the constituent elements.

An experimental HRMS analysis of a pure sample of this compound would be expected to yield a molecular ion peak ([M]⁺ or a protonated molecule [M+H]⁺) with a mass-to-charge ratio (m/z) that closely matches the calculated theoretical value. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

ParameterTheoretical Value
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol
Theoretical Monoisotopic Mass 186.16198 u
Expected [M+H]⁺ m/z 187.16981 u

The observation of a molecular ion peak within a few parts per million (ppm) of the theoretical value would provide strong evidence for the correct elemental composition of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The most prominent of these is the ester functional group.

Key characteristic IR absorption bands for this compound include:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester. One source specifically indicates a peak at approximately 1740 cm⁻¹ for this compound.

C-O-C Stretch: The ester linkage also gives rise to C-O-C stretching vibrations. A strong band corresponding to the asymmetric C-O-C stretch would be anticipated around 1240 cm⁻¹ . A second, typically weaker, symmetric stretching band may be observed in the region of 1050-1000 cm⁻¹.

C-H Stretch: Absorption bands corresponding to the stretching vibrations of C-H bonds in the alkyl groups (the dimethylheptyl and acetyl moieties) would be observed in the region of 3000-2850 cm⁻¹ .

C-H Bend: Bending vibrations for the methyl (-CH₃) and methylene (-CH₂-) groups would appear in the regions of approximately 1470-1450 cm⁻¹ and 1375-1365 cm⁻¹ .

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Ester (C=O)Stretch~1740
Ester (C-O-C)Asymmetric Stretch~1240
Alkyl (C-H)Stretch3000-2850
Alkyl (C-H)Bend1470-1365

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Analysis in Reaction Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for assessing the purity of this compound and for analyzing the composition of reaction mixtures during its synthesis.

The most common route for the synthesis of this compound is the acid-catalyzed esterification of 2,6-dimethylheptan-4-ol with acetic anhydride. In a typical GC-MS analysis of the crude reaction product, the components would be separated based on their boiling points and interactions with the GC column. A non-polar or semi-polar column, such as a DB-5, is often employed for this type of analysis.

A hypothetical GC-MS analysis of a reaction mixture for the synthesis of this compound would be expected to show the following:

ComponentExpected Retention TimeKey Mass Spectral Fragments (m/z)
Acetic Anhydride (unreacted)Early eluting102 (M⁺), 60, 43
2,6-Dimethylheptan-4-ol (unreacted)Intermediate eluting144 (M⁺), 126 (M-18), 87, 71, 57, 43
This compound Later eluting186 (M⁺), 143, 126, 84, 71, 57, 43

The retention times are relative and would depend on the specific GC conditions used. The mass spectrum of each separated component provides a "fingerprint" that allows for its identification. For this compound, the molecular ion peak at m/z 186 would be expected, although it may be of low intensity. Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangements. The presence of peaks corresponding to unreacted starting materials (2,6-dimethylheptan-4-ol and acetic anhydride) or by-products would indicate an incomplete reaction or the need for further purification. By integrating the peak areas in the chromatogram, the relative purity of the this compound can be quantified.

Computational Chemistry and Theoretical Investigations of 2,6 Dimethylheptan 4 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2,6-Dimethylheptan-4-yl acetate (B1210297), DFT calculations offer a detailed picture of its electronic properties and reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic transitions and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.

For 2,6-Dimethylheptan-4-yl acetate, the HOMO is primarily localized on the oxygen atoms of the ester group, reflecting their electron-donating nature. The LUMO, conversely, is centered around the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The calculated HOMO-LUMO energy gap provides insights into the molecule's electronic stability and the energy required for electronic excitation.

Table 1: Calculated HOMO-LUMO Energies and Related Quantum Chemical Descriptors for this compound

ParameterValue (eV)
HOMO Energy-9.85
LUMO Energy1.52
HOMO-LUMO Gap (ΔE)11.37
Ionization Potential (I)9.85
Electron Affinity (A)-1.52
Global Hardness (η)5.685
Global Softness (S)0.176
Electronegativity (χ)4.165
Chemical Potential (μ)-4.165
Electrophilicity Index (ω)1.526

Note: These values are hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential is concentrated around the carbonyl oxygen atom of the ester group, highlighting it as a primary site for electrophilic interactions. The regions around the hydrogen atoms of the alkyl chains exhibit a positive potential, making them potential sites for weak intermolecular interactions.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

f(r) ⁺: for nucleophilic attack (reactivity towards an electron-donating reagent).

f(r) ⁻: for electrophilic attack (reactivity towards an electron-accepting reagent).

f(r) ⁰: for radical attack.

For this compound, the Fukui function analysis would likely confirm that the carbonyl carbon is the most probable site for a nucleophilic attack, while the oxygen atoms of the ester group are the preferred sites for an electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the nature of intermolecular interactions.

Due to the presence of multiple single bonds in its structure, this compound possesses significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. Furthermore, MD simulations can model the interactions between multiple molecules of this compound, providing insights into its bulk properties such as viscosity and boiling point.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its activity, which can include biological, chemical, or environmental effects. nih.gov For this compound, QSAR modeling can be employed to predict its potential environmental fate and behavior without extensive experimental testing.

By using a set of calculated molecular descriptors (such as those derived from DFT), a QSAR model could predict properties like its water solubility, octanol-water partition coefficient (logP), and potential for biodegradation. This predictive capability is valuable for assessing the environmental impact of the compound.

Table 2: Predicted Environmental Fate Properties of this compound using a Hypothetical QSAR Model

PropertyPredicted Value
Water Solubility (logS)-3.5
Octanol-Water Partition Coefficient (logP)4.2
Biodegradation ProbabilityModerate

Note: These values are hypothetical and for illustrative purposes.

Research Applications in Specialized Chemical Synthesis and Materials Science

Role as a Solvent or Reagent in Niche Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 2,6-dimethylheptan-4-yl acetate (B1210297) serves a dual function as both a solvent and a reagent. Its ester functionality makes it a versatile intermediate for creating other organic compounds. The compound can undergo several key reactions:

Hydrolysis: In the presence of water and a catalyst, it can be converted back to its parent alcohol, 2,6-dimethylheptan-4-ol (B1670625), and acetic acid.

Reduction: Utilizing reducing agents such as lithium aluminum hydride, the ester group can be reduced to the corresponding alcohol.

Substitution: The acetate group can be replaced by other nucleophiles under suitable reaction conditions, allowing for the synthesis of different esters.

As a solvent, its utility is found in industrial processes that demand specific evaporation rates and compatibility with a range of materials, influencing its use in products like coatings and adhesives. Its branched structure and moderate polarity provide a unique solvent environment compared to more common linear or cyclic esters.

In a broader context, the choice of solvent is critical in directing the outcome of chemical reactions. Solvents can influence reaction rates, equilibria, and stereochemistry. The table below outlines the properties of common organic solvents to provide a comparative context for the potential performance of 2,6-dimethylheptan-4-yl acetate.

Table 1: Properties of Common Organic Solvents

Solvent Formula Boiling Point (°C) Density (g/mL) Dielectric Constant
Acetic Acid C₂H₄O₂ 118 1.0446 6.20
Acetone C₃H₆O 56.05 0.7845 21.01
Diethyl Ether C₄H₁₀O 34.5 0.713 4.27
Ethanol C₂H₆O 78.5 0.789 24.6
Ethyl Acetate C₄H₈O₂ 77 0.895 6.00
Heptane (B126788) C₇H₁₆ 98 0.684 1.92

Data sourced from publicly available chemical property tables.

Precursor for the Development of Advanced Functional Materials

This compound and its derivatives are utilized in the formulation of various functional materials. The physical properties imparted by its branched alkyl structure are valuable in applications such as coatings, adhesives, and plasticizers. While its direct use in "advanced" materials like electronics or high-performance composites is not extensively documented, its role as a precursor can be understood through the properties of its parent alcohol and similar structures. For instance, the incorporation of branched chains can influence the flexibility, adhesion, and moisture resistance of a material.

The synthesis of advanced materials often begins with precursor molecules that are transformed through processes like Chemical Vapor Deposition (CVD) or sol-gel methods. researchgate.net For example, zinc acetate is a common precursor for creating zinc oxide thin films, which are transparent conductive oxides used in solar cells. researchgate.net By analogy, this compound could potentially serve as a carbon-rich precursor in deposition processes or as a building block for specialized polymers where its branched structure can be exploited.

Building Block in the Synthesis of Complex Molecular Structures for Research Purposes

In chemical synthesis, "building blocks" are relatively simple molecules that are used to construct more complex molecular architectures. rsc.orgnih.gov Ketones, for instance, are considered valuable building blocks because of the wide array of reactions they can undergo to form intricate ring systems found in natural products. rsc.org Similarly, esters like this compound can serve as foundational units.

While specific examples of total syntheses using this compound as a key building block are not prominent in the literature, its structural motifs are relevant. The synthesis of complex molecules often involves a convergent approach, where different building blocks are synthesized separately and then combined. nih.gov The branched alkyl chain of this compound could be incorporated to add steric bulk, improve solubility in organic solvents, or to fine-tune the three-dimensional shape of a target molecule. For example, in the synthesis of bioactive cyclic peptides, non-standard side chains are often introduced to modulate the molecule's conformation and biological activity. nih.gov The 2,6-dimethylheptyl group represents a non-polar, sterically hindered side chain that could be appended to a larger molecular scaffold.

The table below summarizes different types of molecular building blocks and their roles in synthesis, illustrating the potential context for using a compound like this compound.

Table 2: Examples of Molecular Building Blocks in Synthesis

Building Block Class Example Role in Synthesis
Ketones Cyclohexanone Precursor for annulation reactions to form polycyclic systems. rsc.org
Aldehydes Benzaldehyde Used in multicomponent reactions to create heterocyclic compounds. mdpi.com
Esters / Acetates Ethyl Acetoacetate Provides a two-carbon unit in the synthesis of dihydropyridones. mdpi.com
Heterocycles 1,3-Dioxanes Chiral building blocks for asymmetric synthesis. bldpharm.com

Investigating the Impact of this compound Moieties on Polymer Architecture and Properties

The incorporation of specific side chains into polymers is a critical strategy for tuning their final properties. The introduction of a this compound moiety, or more generally, a branched alkyl group, can have a profound impact on polymer architecture and behavior. encyclopedia.pubresearchgate.net

Research on conjugated polymers, often used in organic electronics, has shown that branched alkyl side chains significantly influence the material's properties compared to their linear counterparts. encyclopedia.pubnih.gov The key effects are summarized below:

Solubility and Processability: Branched chains increase the steric hindrance along the polymer backbone. This disruption of intermolecular packing leads to a significant enhancement in solubility in common organic solvents, which is crucial for solution-based processing of materials. nih.gov

Molecular Packing and Crystallinity: The position of the branching point is critical. Branching close to the polymer backbone (α-position) can create a more three-dimensional structure, effectively reducing the tendency for the polymer chains to stack (π–π stacking). nih.gov This can lead to more amorphous materials, whereas branching further from the backbone (β-position) may still allow for some degree of ordered packing. nih.gov

Electronic and Optical Properties: By controlling the distance between polymer chains, the side groups affect the electronic coupling and, consequently, the material's charge transport mobility and optical absorption characteristics. researchgate.net Altering side chains can shift the electronic band gap by a significant amount and change charge mobilities by orders of magnitude. researchgate.net

In the context of functional polymers derived from renewable resources like cellulose (B213188) acetate, attaching fatty alkyl groups has been shown to create hydrophobic materials with improved barrier properties. nih.gov Therefore, incorporating a moiety like the 2,6-dimethylheptyl group into a polymer backbone would be a strategic choice to enhance solubility, control morphology, and create materials with tailored hydrophobic or barrier characteristics.

Environmental Dynamics and Analytical Assessment in Research

Development of Advanced Analytical Methods for Detection and Quantification in Environmental Matrices for Research Monitoring

The detection and quantification of volatile organic compounds (VOCs) like 2,6-dimethylheptan-4-yl acetate (B1210297) in environmental samples (water, air, soil) are crucial for monitoring and research. gerstelus.com Given its use in fragrances, this compound can be released into the environment, necessitating sensitive analytical methods. innovatechlabs.comgcms.cz The standard and most effective technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS). innovatechlabs.comnih.gov

Sample Preparation and Extraction:

Effective analysis begins with efficient extraction and concentration of the analyte from the sample matrix. env.go.jp For a volatile compound like 2,6-dimethylheptan-4-yl acetate, Solid-Phase Microextraction (SPME) is a widely used, solvent-free, and sensitive sample preparation technique. sigmaaldrich.com

Solid-Phase Microextraction (SPME): This method uses a coated fiber to adsorb and concentrate volatile and semi-volatile compounds from a sample. sigmaaldrich.com For environmental analysis, headspace SPME (HS-SPME) is often preferred, where the fiber is exposed to the vapor phase above a water or soil sample. researchgate.netnih.gov The choice of fiber coating is critical for efficient extraction. nih.gov For esters and other volatile flavor compounds, coatings such as polydimethylsiloxane (B3030410) (PDMS) or polyacrylate (PA) have proven effective. nih.gov The efficiency of SPME can be enhanced by optimizing parameters like extraction time, temperature, and the addition of salt to the sample matrix. nih.govnih.gov

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the cornerstone for the analysis of fragrance compounds. innovatechlabs.comnih.gov The gas chromatograph separates the complex mixture of volatile compounds based on their boiling points and polarity, while the mass spectrometer identifies and quantifies them based on their unique mass fragmentation patterns. gcms.cz For complex samples, two-dimensional GC-MS (GCxGC-MS) can provide enhanced separation and identification capabilities. acs.org

Pyrolysis-GC-MS (Py-GC-MS): In some research contexts, particularly when analyzing compounds embedded in a polymer matrix (like in fragrance microcapsules), Py-GC-MS is employed. This technique uses high heat to break down the sample, releasing the volatile compounds for GC-MS analysis and allowing for their quantification. nih.gov

Table 2: Analytical Methods for this compound

Analytical StepTechniqueDescriptionKey Considerations for this compound
Extraction & ConcentrationSolid-Phase Microextraction (SPME)A solvent-free technique using a coated fiber to concentrate analytes. sigmaaldrich.com HS-SPME is common for volatiles. nih.govFiber choice (e.g., PDMS, PA) and optimization of temperature and time are crucial. nih.govnih.gov
Separation & IdentificationGas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds and provides structural identification and quantification. gcms.cznih.govStandard method for fragrance analysis; provides high sensitivity and specificity. acs.org
Specialized AnalysisPyrolysis-GC-MS (Py-GC-MS)Used for analyzing volatiles within a solid or polymer matrix by thermal decomposition. nih.govApplicable for research on encapsulated fragrances to quantify residual perfume. nih.gov

Research on Bioaccumulation Potential in Controlled Model Ecosystems (non-human systems)

Bioaccumulation refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. nih.gov The potential for a substance to bioaccumulate is a key factor in its environmental risk assessment. For organic compounds like this compound, this potential is often initially estimated using the n-octanol-water partition coefficient (Kow), expressed as log Kow. A higher log Kow value generally indicates a greater potential for a chemical to partition into fatty tissues (lipids) and thus bioaccumulate.

Log Kow Estimation: The log Kow for this compound is estimated to be in the range that suggests some potential for bioaccumulation. Chemicals with a log Kow greater than 3 are often considered to have the potential to bioaccumulate. Regulatory frameworks like REACH consider a Bioconcentration Factor (BCF) of over 2,000 as an indicator for a bioaccumulative (B) substance and over 5,000 for a very bioaccumulative (vB) substance. wikipedia.org

Bioconcentration Factor (BCF): The BCF is the ratio of a chemical's concentration in an organism to the concentration in the surrounding water at a steady state. wikipedia.org It is a more direct measure of bioaccumulation potential in aquatic organisms. Research on other fragrance ingredients with moderate to high hydrophobicity (Log KOW > 4) has been conducted to determine their BCFs in species like rainbow trout. nih.gov These studies show that even within a mixture of fragrance chemicals, BCF values can range significantly, from moderately accumulative (BCF ~273 L/kg) to more substantially accumulative (BCF ~1183 L/kg). nih.gov

Table 3: Bioaccumulation Potential Indicators

ParameterDefinitionRelevance to this compound
Log Kow (Octanol-Water Partition Coefficient)A measure of a chemical's hydrophobicity. Higher values indicate greater lipid solubility. epa.govEstimated value suggests some potential for partitioning into biological tissues.
BCF (Bioconcentration Factor)The ratio of a chemical's concentration in an organism to that in the water at steady state. wikipedia.orgNo specific data exists. Studies on similar fragrance compounds show a wide range of BCFs, suggesting that direct measurement would be necessary for a definitive assessment. nih.gov
MetabolismThe transformation of a chemical within an organism.Ester hydrolysis is a likely metabolic pathway, which would decrease the bioaccumulation potential by forming more water-soluble products that are easier to excrete. cefas.co.uk

Table of Compounds Mentioned

Compound Name
This compound
2,6-dimethylheptan-4-ol (B1670625)
2,6-dimethylphenol
Acetic acid
Butyl acetate
Ethanol
Ethyl acetate
Ethyl butyrate
Methyl benzoate
Sodium acetate
Sodium hydroxide (B78521)

Biochemical Interactions and Enzymatic Studies Non Human Context

Substrate Recognition and Catalytic Mechanisms by Lipases and Esterases

The enzymatic hydrolysis of esters is a fundamental biochemical reaction catalyzed by lipases and esterases. These enzymes typically employ a catalytic triad, often composed of serine, histidine, and a carboxylic acid (aspartate or glutamate), to effect the cleavage of the ester bond. The general mechanism involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester, facilitated by the histidine and aspartate/glutamate residues. This results in the formation of a tetrahedral intermediate, which then collapses to release the alcohol moiety and an acylated enzyme intermediate. The final step is the hydrolysis of this intermediate to release the carboxylic acid and regenerate the free enzyme.

The substrate specificity of these enzymes is determined by the size, shape, and physicochemical properties of the substrate-binding pocket. For a sterically hindered ester like 2,6-Dimethylheptan-4-yl acetate (B1210297), with its branched alkyl chain, the efficiency of enzymatic hydrolysis would be significantly influenced by the accessibility of the carbonyl group to the enzyme's active site. Studies on other sterically hindered esters have shown that bulky substituents near the ester linkage can dramatically decrease the rate of hydrolysis by carboxylesterases. nih.gov The branched nature of both the acyl and alkyl groups in 2,6-Dimethylheptan-4-yl acetate suggests that only lipases or esterases with a sufficiently large and accommodating active site would be able to recognize and catalyze its hydrolysis effectively.

The synthesis of esters via lipase-catalyzed reactions, known as esterification or transesterification, is also a widely studied area of biocatalysis. mdpi.comresearchgate.netnih.gov These reactions are essentially the reverse of hydrolysis and are typically carried out in non-aqueous media to shift the equilibrium towards synthesis. The production of a branched-chain ester like this compound through enzymatic means would be subject to similar steric considerations, with the enzyme's ability to accommodate both 2,6-dimethylheptan-4-ol (B1670625) and an acyl donor being the critical factor for successful catalysis.

Investigation of Esterase-Mediated Biotransformations and Biocatalytic Potential

The biotransformation of esters by esterases is a powerful tool in biotechnology for the production of valuable chemicals, including enantiomerically pure alcohols and acids. unimi.itnih.gov The biocatalytic potential of this compound would lie in its selective hydrolysis by an esterase to produce optically active 2,6-dimethylheptan-4-ol, a chiral secondary alcohol, and acetic acid. This process, known as kinetic resolution, relies on the differential rate of reaction of the enzyme with the two enantiomers of the racemic ester.

The following table outlines the potential products of a successful esterase-mediated kinetic resolution of racemic this compound:

Starting MaterialEnzymePotential Products
Racemic this compoundEnantioselective Esterase(R)-2,6-Dimethylheptan-4-ol
(S)-2,6-Dimethylheptan-4-yl acetate (unreacted)
Acetic Acid

This approach highlights the potential of biocatalysis to generate chiral building blocks from racemic mixtures.

Role of Related Heptane (B126788) Derivatives in Enzyme Inhibition Mechanisms (e.g., conjugates involving 2,6-dimethylheptane (B94447) in TDP1 enzyme inhibition)

Recent research has identified the DNA repair enzyme Tyrosyl-DNA Phosphodiesterase 1 (TDP1) as a target for cancer therapy. Inhibition of TDP1 can enhance the efficacy of certain anticancer drugs. researchgate.netdntb.gov.uanih.gov A notable characteristic of many identified TDP1 inhibitors is their lipophilic nature. researchgate.netdntb.gov.uanih.govnih.govmdpi.com Lipophilicity appears to be a crucial factor for the binding of these inhibitors to the enzyme.

Given that 2,6-dimethylheptane is a lipophilic moiety, it is conceivable that conjugates involving this or structurally similar heptane derivatives could be designed and investigated as potential TDP1 inhibitors. The branched alkyl structure could potentially fit into hydrophobic pockets within the enzyme's active site or allosteric sites, leading to inhibition. While no direct studies on 2,6-dimethylheptane-based TDP1 inhibitors were found, the established importance of lipophilicity in TDP1 inhibition suggests a plausible avenue for future research in drug discovery. The general structure of such a hypothetical inhibitor might involve the 2,6-dimethylheptyl group attached to a pharmacophore known to interact with TDP1.

The table below summarizes the key characteristics of known lipophilic TDP1 inhibitors, providing a basis for the potential investigation of heptane derivatives.

Inhibitor ClassKey Structural FeatureImportance of Lipophilicity
Nucleoside DerivativesLipophilic protecting groups (e.g., benzoyl) on the sugar moietyEssential for inhibitory activity researchgate.netdntb.gov.uanih.govnih.govmdpi.com
Thieno[2,3-b]pyridinesAromatic and substituted ring systemsContributes to binding affinity
IndenoisoquinolinesPlanar, aromatic coreFacilitates intercalation and binding

Study of Metabolic Pathways in Model Organisms (non-human, focusing on chemical transformations)

The metabolic fate of alkanes and their derivatives in microorganisms is a key area of environmental microbiology and biotechnology. While the specific metabolic pathway of this compound has not been detailed, studies on closely related compounds provide valuable insights.

A significant finding is the ability of certain Achromobacter strains to utilize 2,2-dimethylheptane (B94757) as a sole carbon and energy source. researchgate.netnih.gov The metabolism of this compound was found to produce pivalic acid (2,2-dimethylpropanoic acid). This indicates that microorganisms can possess enzymatic machinery capable of oxidizing and cleaving branched-chain alkanes. The formation of pivalic acid suggests a metabolic pathway involving the oxidation of a terminal methyl group followed by further degradation of the carbon chain.

Based on this, a hypothetical metabolic pathway for the heptane backbone of this compound in a similar microorganism could involve an initial hydrolysis of the ester bond to yield 2,6-dimethylheptan-4-ol and acetate. The acetate would readily enter central metabolic pathways. nih.gov The 2,6-dimethylheptan-4-ol could then undergo oxidation, potentially at one of the terminal methyl groups or the secondary alcohol, initiating a cascade of reactions leading to smaller, more readily metabolizable molecules. The accumulation of persistent metabolites, as seen with pivalic acid from 2,2-dimethylheptane, is also a possibility. researchgate.netnih.gov

The following table outlines a plausible, though hypothetical, sequence of metabolic transformations for this compound in a microbial system.

StepTransformationReactantProduct(s)
1Ester HydrolysisThis compound2,6-Dimethylheptan-4-ol + Acetic Acid
2Oxidation2,6-Dimethylheptan-4-olOxidized heptane derivatives
3Chain CleavageOxidized heptane derivativesSmaller organic acids and other intermediates

Further research is necessary to elucidate the specific enzymes and intermediates involved in the metabolism of this compound in non-human organisms.

Q & A

Q. What are the standard synthetic routes for 2,6-Dimethylheptan-4-yl acetate, and how do reaction conditions influence yield?

The synthesis of branched acetates like this compound typically involves esterification of the corresponding alcohol (2,6-dimethylheptan-4-ol) with acetic anhydride or acetyl chloride under acidic catalysis. Key factors include temperature control (60–80°C for optimal kinetics) and stoichiometric ratios to minimize side reactions like hydrolysis. Purification via fractional distillation or column chromatography is critical to isolate the product . For stereochemical integrity, inert atmospheres (N₂/Ar) may reduce oxidation risks during synthesis .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • NMR Spectroscopy : Compare 1H^1H-NMR peaks for acetate methyl groups (~2.0 ppm) and the tertiary proton at the heptan-4-yl position (multiplet ~1.5 ppm). 13C^{13}C-NMR should show carbonyl resonance at ~170 ppm.
  • IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric stretching (~1240 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion peaks (m/z 172 for C₁₁H₂₀O₂) and fragmentation patterns consistent with branched acetates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on analogous acetates (e.g., 2,6-dihydroxybenzoic acid derivatives):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of this compound?

Chiral resolution may involve enzymatic catalysis (e.g., lipases like CAL-B) or asymmetric hydrogenation of precursor alkenes. For kinetic control, screen chiral ligands (e.g., BINAP derivatives) in palladium-catalyzed acetylation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR/IR data often arise from conformational flexibility or solvent effects. Solutions include:

  • Computational Validation : Compare experimental spectra with DFT-calculated (e.g., B3LYP/6-31G*) vibrational modes or 1H^1H-NMR shifts.
  • Variable-Temperature NMR : Probe dynamic equilibria in solution.
  • Cross-Platform Analysis : Validate using multiple techniques (e.g., X-ray crystallography for solid-state confirmation) .

Q. How does this compound interact with indoor surfaces, and what implications does this have for experimental reproducibility?

Adsorption on silica or polymer surfaces can alter reactivity and volatility. Use microgravimetric analysis (e.g., quartz crystal microbalance) to quantify adsorption kinetics. Surface reactivity with oxidants (e.g., ozone) may generate secondary products, necessitating controlled-environment studies (e.g., gloveboxes) .

Q. What computational methods predict the environmental fate of this compound?

Employ QSAR models to estimate biodegradation rates or EPI Suite™ for hydrolysis half-lives. Molecular dynamics simulations can assess lipid membrane permeability for ecotoxicology studies .

Methodological Considerations Table

Research AspectKey MethodologyReference
SynthesisAcid-catalyzed esterification with acetic anhydride
PurificationFractional distillation (BP ~200–220°C)
Stereochemical AnalysisChiral HPLC with amylose-based columns
Surface AdsorptionQuartz crystal microbalance (QCM)
Toxicity ScreeningIn vitro assays (e.g., Ames test for mutagenicity)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.